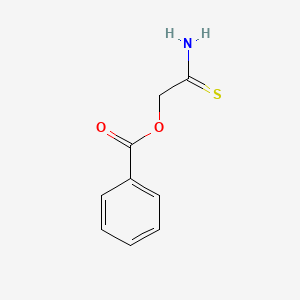

3(S)-Boc-氨基-2,3-二氢-4-氧代-1,5-苯并噻吨

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用

结构分析和肽模拟物:Amblard 等人(2005 年)的一项研究表明,相关化合物 Boc-DBT-NH2 在固态中采用 II 型 β 转角,表明其作为受限二肽模拟物的潜力。这种见解对于理解肽研究中的结构特性和潜在应用很有价值 (Amblard 等人,2005 年)。

合成应用:Levai(2002 年)的研究重点是合成 4-芳基-2-(3-色酮基)-2,3-二氢-1,5-苯并噻吨,证明了该化合物在合成化学中的有用性和其潜在的生物活性 (Levai,2002 年)。

药物化学和生物活性:Bairwa 和 Sharma(2016 年)指出,1,5-苯并噻吨部分在药物化学中具有重要作用,因为它具有各种生物活性,促使合成新的衍生物 (Bairwa 和 Sharma,2016 年)。

化学合成技术:Shinkevich 等人(2007 年)的研究提供了对化学合成技术的见解,特别是相关化合物中的氮丙环开环,这对于合成各种衍生物很有用 (Shinkevich 等人,2007 年)。

合成和药理学评估:Atwal 等人(1987 年)对 2,5-二氢-4-甲基-2-苯基-1,5-苯并噻吨-3-羧酸酯的研究揭示了它们作为钙通道阻滞剂的潜力,表明重要的药物应用 (Atwal 等人,1987 年)。

微波辅助合成:Sharma 等人(2008 年)的一项研究证明了使用微波辅助酸催化有效合成 1,3-二芳基-2,3-二氢-1,5-苯并噻吨,表明合成方法的进步 (Sharma 等人,2008 年)。

对映选择性合成:Carlier 等人(2006 年)的研究重点是对映选择性合成季铵 1,4-苯并二氮杂-2-酮和 1,4-苯并二氮杂-2,5-二酮,突出了立体选择性在药物应用中的重要性 (Carlier 等人,2006 年)。

作用机制

Target of Action

Similar compounds such as diltiazem, a calcium-channel blocker and vasodilator , have been used in the management of angina pectoris and hypertension .

Mode of Action

For instance, diltiazem, a related compound, acts by selective inhibition of calcium influx through cell membranes or on the release and binding of calcium in intracellular pools .

Biochemical Pathways

It’s worth noting that benzothiazepines like diltiazem, which this compound is structurally similar to, are known to affect calcium signaling pathways .

Result of Action

Compounds with similar structures have shown various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

安全和危害

未来方向

生化分析

Biochemical Properties

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as serine proteases, which are involved in the hydrolysis of peptide bonds . The interaction between 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine and these enzymes is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby influencing various biochemical pathways.

Cellular Effects

The effects of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access . This compound can also interact with DNA and RNA, leading to changes in gene expression. Additionally, 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.

Metabolic Pathways

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine with these enzymes can influence the overall metabolic flux, altering the levels of key metabolites and impacting cellular energy production.

Transport and Distribution

The transport and distribution of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine, influencing its localization and concentration within cells.

Subcellular Localization

The subcellular localization of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a critical factor that determines its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine within these organelles can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

属性

IUPAC Name |

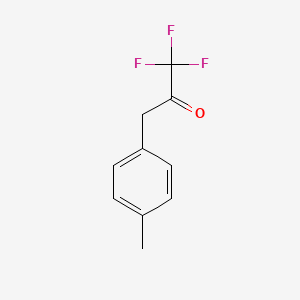

tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSONFJMJNCOAE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458109 | |

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440634-11-7 | |

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)